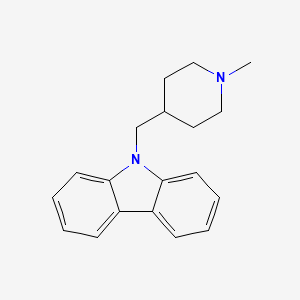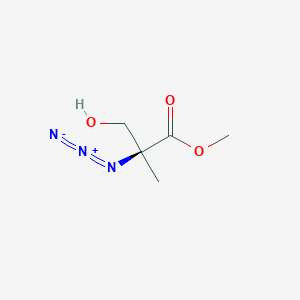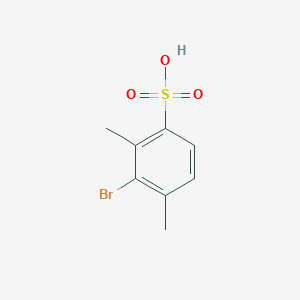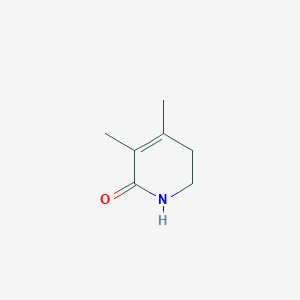
Sodium O-sec-butyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely used in various industrial applications, particularly in the mining industry for ore flotation processes.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Sodium O-sec-butyl dithiocarbonate can be synthesized by reacting carbon disulfide (CS₂) with sodium hydroxide (NaOH) and sec-butanol (C₄H₉OH) under controlled conditions.
Industrial Production: On an industrial scale, the compound is produced by reacting carbon disulfide with sodium hydroxide and sec-butanol in a continuous process to ensure high yield and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Peroxides, ozone, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halides, amines, or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Thioethers from reduction.
Substituted xanthates from nucleophilic substitution.
Scientific Research Applications
Chemistry: Sodium O-sec-butyl dithiocarbonate is used as a reagent in organic synthesis, particularly in the preparation of xanthate salts which are essential in various chemical reactions. Biology: It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacteria and fungi. Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds. Industry: Its primary application is in the mining industry for the flotation of sulfide ores, where it acts as a collector to separate valuable minerals from the ore.
Mechanism of Action
The compound exerts its effects primarily through its interaction with metal ions, forming metal xanthate complexes. These complexes are crucial in the flotation process, where they help to separate minerals based on their surface properties. The molecular targets and pathways involved include the surface chemistry of minerals and the interaction with water and other flotation reagents.
Comparison with Similar Compounds
Sodium ethyl xanthate
Sodium isopropyl xanthate
Sodium propyl xanthate
Uniqueness: Sodium O-sec-butyl dithiocarbonate is unique in its alkyl chain length, which affects its solubility and reactivity compared to other xanthates. Its longer alkyl chain provides better selectivity and efficiency in flotation processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
36551-21-0 |
|---|---|
Molecular Formula |
C5H9NaOS2 |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
sodium;butan-2-yloxymethanedithioate |
InChI |
InChI=1S/C5H10OS2.Na/c1-3-4(2)6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
LRHOHFCSKBRDFH-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC(=S)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)-](/img/structure/B15350258.png)
![Glycerol,[1,3-14c]](/img/structure/B15350263.png)
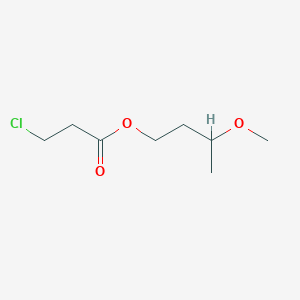
![6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one](/img/structure/B15350270.png)
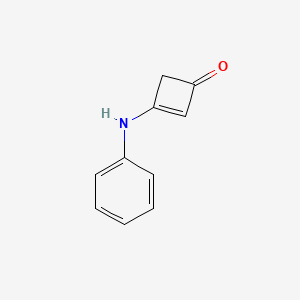
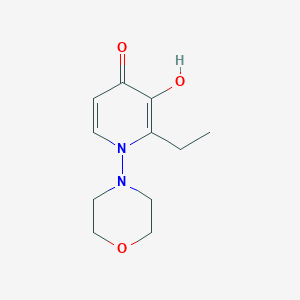
![5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15350301.png)
